molecular formula C12H20ClN3S B1429540 4,6-Dimethyl-2-((piperidin-2-ylmethyl)thio)pyrimidine hydrochloride CAS No. 1420976-00-6

4,6-Dimethyl-2-((piperidin-2-ylmethyl)thio)pyrimidine hydrochloride

Cat. No. B1429540
M. Wt: 273.83 g/mol
InChI Key: XXNAFCCQFMCVIT-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-((piperidin-2-ylmethyl)thio)pyrimidine hydrochloride, commonly referred to as DMPT-HCl, is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a type of pyrimidine derivative, which is a class of heterocyclic compounds that are composed of four carbon atoms and two nitrogen atoms. DMPT-HCl has been studied for its potential applications in biochemistry, pharmacology, and medical research.

Scientific Research Applications

Synthesis and Chemical Properties

Pyrimidine derivatives, including those with substitutions similar to the mentioned compound, have been synthesized through various chemical reactions. For instance, Xu et al. (2013) described a three-step synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, showcasing methodologies applicable to synthesizing structurally related compounds. These synthetic approaches offer insights into the versatility of pyrimidine derivatives in chemical synthesis and their potential modifications for targeted scientific applications (Xu, Zhu, & Wang, 2013).

Biological Activity

The structural framework of pyrimidine derivatives has been explored for various biological activities. Wang et al. (2018) synthesized novel pyrimidine derivatives with antifungal properties, indicating the potential of these compounds in developing new antimicrobial agents. These findings suggest that derivatives of pyrimidine, possibly including 4,6-Dimethyl-2-((piperidin-2-ylmethyl)thio)pyrimidine hydrochloride, could be investigated for their biological activities and applications in medicinal chemistry (Wang, Gao, Zhang, Liu, & Jiang, 2018).

Material Science and Catalysis

Pyrimidine derivatives have also found applications in material science and as catalysts in chemical reactions. For example, the coordination chemistry of pyrimidine derivatives, as explored by Godino-Salido et al. (1994), could be relevant for developing novel materials and catalysts, potentially extending to compounds like 4,6-Dimethyl-2-((piperidin-2-ylmethyl)thio)pyrimidine hydrochloride. These applications underscore the compound's potential utility beyond biological contexts, demonstrating its versatility in scientific research (Godino-Salido, Gutiérrez-Valero, López-Garzón, & Moreno-Sánchez, 1994).

properties

IUPAC Name

4,6-dimethyl-2-(piperidin-2-ylmethylsulfanyl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3S.ClH/c1-9-7-10(2)15-12(14-9)16-8-11-5-3-4-6-13-11;/h7,11,13H,3-6,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNAFCCQFMCVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2CCCCN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-((piperidin-2-ylmethyl)thio)pyrimidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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